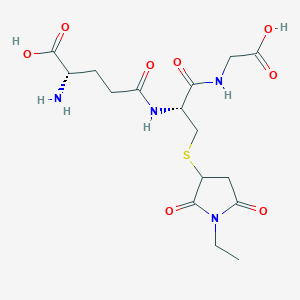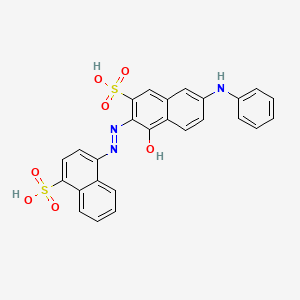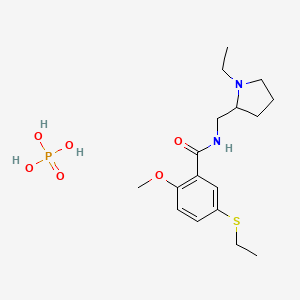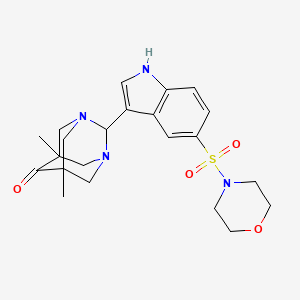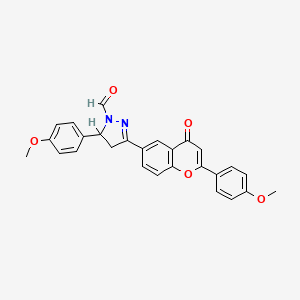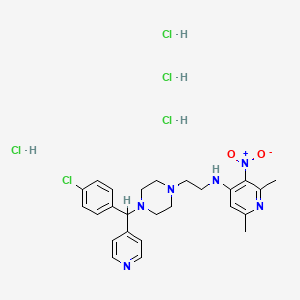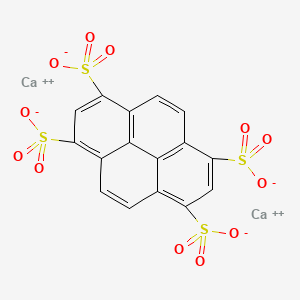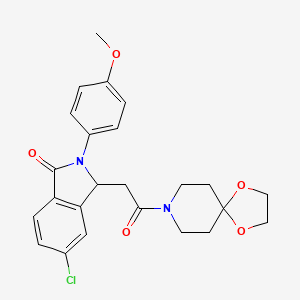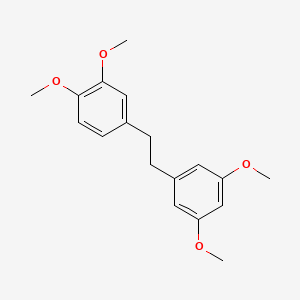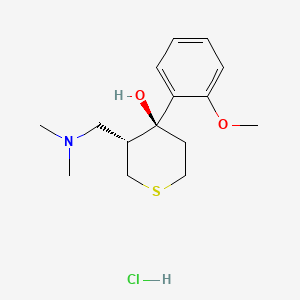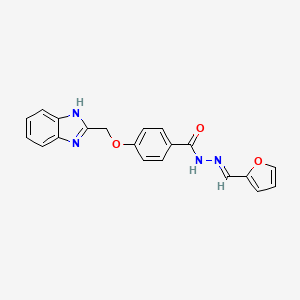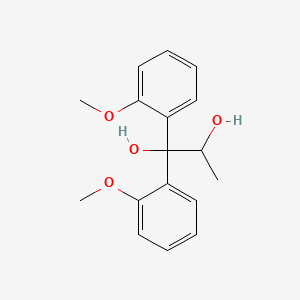
1,1-Bis(2-methoxyphenyl)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(2-methoxyphenyl)-1,2-propanediol is an organic compound characterized by the presence of two methoxyphenyl groups attached to a propanediol backbone
Vorbereitungsmethoden
The synthesis of 1,1-Bis(2-methoxyphenyl)-1,2-propanediol typically involves the reaction of 2-methoxyphenyl magnesium bromide with 1,2-epoxypropane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1,1-Bis(2-methoxyphenyl)-1,2-propanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(2-methoxyphenyl)-1,2-propanediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 1,1-Bis(2-methoxyphenyl)-1,2-propanediol exerts its effects involves interactions with specific molecular targets. The methoxy groups and the propanediol backbone play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1,1-Bis(2-methoxyphenyl)-1,2-propanediol can be compared with other similar compounds, such as:
1,1-Bis(4-methoxyphenyl)-1,2-propanediol: This compound has methoxy groups at different positions, which can affect its chemical properties and reactivity.
1,1-Bis(2-hydroxyphenyl)-1,2-propanediol: The presence of hydroxy groups instead of methoxy groups can lead to different chemical behavior and applications.
Eigenschaften
CAS-Nummer |
122135-76-6 |
|---|---|
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
1,1-bis(2-methoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C17H20O4/c1-12(18)17(19,13-8-4-6-10-15(13)20-2)14-9-5-7-11-16(14)21-3/h4-12,18-19H,1-3H3 |
InChI-Schlüssel |
ICHXPQLRGLLPPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1OC)(C2=CC=CC=C2OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


